molecular formula C22H23NO6 B4092642 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE

2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B4092642
M. Wt: 397.4 g/mol
InChI Key: ADZZSVYORPGJGJ-UHFFFAOYSA-N
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Description

2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a benzo[c]chromen core, an oxolane ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

    Substitution: The methoxy and methyl groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzo[c]chromen core can interact with various enzymes and receptors, potentially modulating their activity. The oxolane ring and acetamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of the methoxy group at the 8-position and the oxolane ring. These structural features may enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-13-19(28-12-20(24)23-11-15-4-3-9-27-15)8-7-17-16-6-5-14(26-2)10-18(16)22(25)29-21(13)17/h5-8,10,15H,3-4,9,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZZSVYORPGJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
Reactant of Route 6
2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE

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